molecular formula C15H15NO B609721 4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol

4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol

Cat. No. B609721
M. Wt: 225.28 g/mol
InChI Key: DSOJSZXQRJGBCW-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, flammable, or reactive .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include further studies to fully understand its synthesis, reactions, mechanism of action, and safety .

Biochemical Analysis

Biochemical Properties

OG-L002 functions as a potent inhibitor of LSD1, with an IC50 value of 20 nM . LSD1 is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, OG-L002 prevents the removal of methyl groups from these lysine residues, leading to alterations in chromatin structure and gene expression. OG-L002 has been shown to interact with LSD1 in a highly specific manner, with minimal activity against other monoamine oxidases such as MAO-A and MAO-B .

Cellular Effects

OG-L002 has been demonstrated to exert significant effects on various cell types, including HeLa and HFF cells. In these cells, OG-L002 inhibits the expression of immediate-early (IE) genes of the herpes simplex virus (HSV), leading to a reduction in viral replication and progeny virus production . Additionally, OG-L002 treatment results in increased levels of histone H3K9-me2 and H3 associated with viral IE promoters, further contributing to the suppression of viral gene expression . These findings suggest that OG-L002 can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of OG-L002 involves its binding to the active site of LSD1, where it acts as a competitive inhibitor. By occupying the active site, OG-L002 prevents LSD1 from interacting with its histone substrates, thereby inhibiting the demethylation process . This inhibition leads to the accumulation of methylated histone residues, which can alter chromatin structure and repress gene expression. The specific binding interactions between OG-L002 and LSD1 are crucial for its inhibitory activity and selectivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of OG-L002 have been observed to change over time. OG-L002 is stable under standard storage conditions and retains its inhibitory activity for extended periods. In vitro studies have shown that OG-L002 can maintain its effects on histone methylation and gene expression for up to 12 hours . Long-term studies in vivo have demonstrated that OG-L002 can effectively suppress HSV infection and reactivation from latency over a period of 15-17 days .

Dosage Effects in Animal Models

The effects of OG-L002 vary with different dosages in animal models. In a mouse ganglion explant model, OG-L002 was administered intraperitoneally at doses ranging from 2 to 40 mg/kg/day for 15-17 days . The results indicated that OG-L002 effectively repressed HSV primary infection in a dose-dependent manner, with higher doses leading to more pronounced antiviral effects. At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

properties

IUPAC Name

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJSZXQRJGBCW-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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